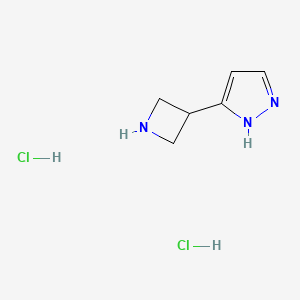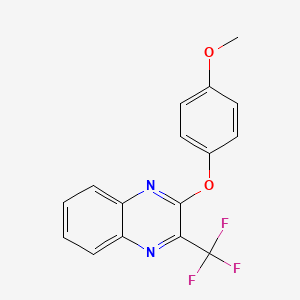
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring and a pyrazole ring. The exact structure would depend on the specific locations of these rings and the connections between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of furan compounds include being colorless, volatile, and somewhat toxic .Scientific Research Applications
Synthesis and Characterization
- A study by Prabakaran, Manivarman, and Bharanidharan (2021) focused on the synthesis of novel chalcone derivatives with structures similar to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine. These compounds exhibited potential as antioxidants, demonstrating significant in vitro activity. The research highlighted the importance of molecular docking, ADMET, QSAR, and bioactivity studies in evaluating these compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Chemical Reactions and Derivatives
- Gein and Mar'yasov (2015) explored the reactions of compounds containing the furan-2-yl group, similar to the target molecule, with various agents like hydrazine and hydroxylamine. This study contributes to understanding the chemical behavior and potential derivatives of such compounds (Gein & Mar'yasov, 2015).
Antimicrobial and Biological Activity
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, structurally related to 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine, and evaluated their antimicrobial activity. The study revealed the dependence of antimicrobial activity on the type of Schiff base moiety, indicating potential applications in the field of microbial resistance (Hamed et al., 2020).
Crystal Structure Analysis
- Borisova et al. (2016) conducted a study focusing on the crystal structures of compounds with a furan-2-yl group. This research provides insights into the stereochemical peculiarities, which could be relevant for understanding the structural properties of similar compounds like 3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine (Borisova et al., 2016).
Molecular Docking Studies
- The study by Khumar, Ezhilarasi, and Prabha (2018) included molecular docking studies of pyrazole derivatives, structurally related to the target molecule. This research is essential for understanding the binding interactions of such compounds, which can be pivotal in drug design and discovery (Khumar, Ezhilarasi, & Prabha, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-2-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCSCZTZGDDDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

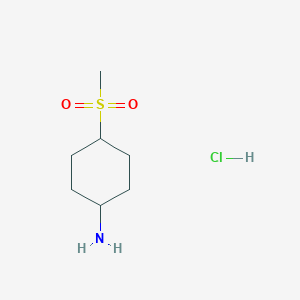
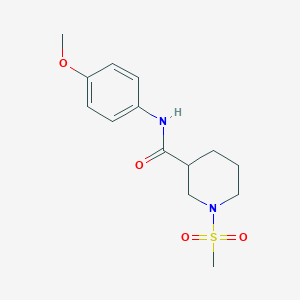
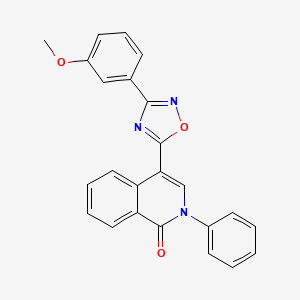
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)
![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)
![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)

